Vanillin 3-(L-menthoxy)propane-1,2-diol acetal
説明
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is a compound known for its use as a flavoring agent. It is recognized by its CAS number 180964-47-0 and is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having no safety concern at current levels of intake when used as a flavoring agent . This compound combines the aromatic properties of vanillin with the cooling effect of menthol, making it a unique addition to various flavoring applications.
特性
CAS番号 |
207844-03-9 |
|---|---|
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC名 |
2-methoxy-4-[4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C21H32O5/c1-13(2)17-7-5-14(3)9-19(17)24-11-16-12-25-21(26-16)15-6-8-18(22)20(10-15)23-4/h6,8,10,13-14,16-17,19,21-22H,5,7,9,11-12H2,1-4H3/t14-,16?,17+,19-,21?/m1/s1 |
InChIキー |
ZOGKSXQLOOQXFG-LTKHDUQWSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C |
正規SMILES |
CC1CCC(C(C1)OCC2COC(O2)C3=CC(=C(C=C3)O)OC)C(C)C |
物理的記述 |
Colourless powder; Minty aroma with vanilla undertones |
溶解性 |
Slightly soluble in water; soluble in fats, non-polar solvents and acetone Soluble (in ethanol) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal typically involves the reaction of vanillin with L-menthol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal linkage between the vanillin and the menthol moieties. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
化学反応の分析
Types of Reactions
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the acetal group back to the original alcohols.
Substitution: The aromatic ring of vanillin can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed under controlled conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Yields the original alcohols.
Substitution: Results in substituted vanillin derivatives.
科学的研究の応用
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of acetal formation and stability.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its soothing effects and potential use in topical formulations.
Industry: Widely used in the flavor and fragrance industry due to its unique combination of aromatic and cooling properties
作用機序
The mechanism of action of Vanillin 3-(L-menthoxy)propane-1,2-diol acetal involves its interaction with sensory receptors. The vanillin component binds to olfactory receptors, providing a pleasant aroma, while the menthol component activates cold-sensitive receptors, creating a cooling sensation. These combined effects make it a valuable compound in flavor and fragrance applications.
類似化合物との比較
Similar Compounds
Vanillin: Known for its vanilla aroma, but lacks the cooling effect of menthol.
Menthol: Provides a cooling sensation but does not have the aromatic properties of vanillin.
Ethyl Vanillin: A stronger vanilla flavor compared to vanillin but without the cooling effect.
Uniqueness
Vanillin 3-(L-menthoxy)propane-1,2-diol acetal is unique in that it combines the aromatic properties of vanillin with the cooling effect of menthol, making it a versatile compound in various applications .
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